2-Chloro-3-pyrrolidino-1,4-naphthoquinone
Description
Significance of 1,4-Naphthoquinones in Chemical and Biological Sciences
The 1,4-naphthoquinone (B94277) core, characterized by a naphthalene (B1677914) ring system with two carbonyl groups at the 1 and 4 positions, is a fundamental motif in both natural products and synthetic compounds. nih.govwikipedia.org Its chemical reactivity, particularly its susceptibility to reduction-oxidation reactions and nucleophilic additions, makes it a versatile building block for organic synthesis. jst.go.jpeurekaselect.com
Naphthoquinones are widely distributed in nature, serving as secondary metabolites in various plants, fungi, bacteria, and even animals. nih.govjst.go.jp Well-known examples include lawsone from the henna plant, juglone (B1673114) from walnut trees, and lapachol (B1674495) from the lapacho tree. jst.go.jpresearchgate.net These naturally occurring compounds have historically been used in traditional medicine and as dyes. jst.go.jpresearchgate.net The inherent biological activity of these natural products has spurred the synthesis of a vast array of derivatives. researchgate.netnih.gov Synthetic modifications aim to enhance potency, selectivity, and pharmacokinetic properties. nih.gov
Table 1: Examples of Naturally Occurring 1,4-Naphthoquinones
| Compound | Natural Source |
| Lawsone | Lawsonia inermis (Henna) jst.go.jp |
| Juglone | Walnut trees (Juglans species) researchgate.net |
| Plumbagin (B1678898) | Plumbago species nih.gov |
| Lapachol | Tabebuia species (Lapacho tree) jst.go.jp |
| Vitamin K | Various green leafy vegetables wikipedia.org |
The 1,4-naphthoquinone scaffold is associated with a wide range of biological activities. wikipedia.orgjst.go.jp These include antimicrobial, antifungal, antiviral, antiparasitic, anti-inflammatory, and, most notably, anticancer properties. nih.govwikipedia.orgjst.go.jp The mechanism of action is often attributed to their ability to undergo redox cycling, generating reactive oxygen species (ROS) that can induce cellular damage and apoptosis. eurekaselect.comresearchgate.net Furthermore, their planar structure allows for intercalation into DNA, and their electrophilic nature facilitates reactions with biological nucleophiles like proteins and enzymes. nih.govnih.gov
Rationale for Academic Research on Substituted Naphthoquinones
The rich biological profile of the naphthoquinone core has made it a focal point of academic research, with a significant emphasis on the synthesis and evaluation of novel derivatives.
The chemical modification of the naphthoquinone ring is a key strategy for modulating and enhancing its biological activity. nih.govnih.gov Introducing various substituents can alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. nih.govresearchgate.net For instance, the introduction of different functional groups can lead to derivatives with improved efficacy against drug-resistant cancer cell lines or specific microbial strains. nih.gov The goal is to develop compounds with greater potency and selectivity, minimizing off-target effects. nih.govmdpi.com
Among the myriad of possible substitutions, the introduction of halogens and amine functionalities has proven to be particularly fruitful in medicinal chemistry research.
Halogenated Naphthoquinones: The incorporation of halogen atoms, such as chlorine, can significantly enhance the biological activity of naphthoquinones. researchgate.netresearchgate.net Halogens can increase the compound's lipophilicity, facilitating its passage through cell membranes. researchgate.net They can also modulate the electronic properties of the quinone system, potentially enhancing its reactivity towards biological targets. researchgate.netbiointerfaceresearch.com For example, 2,3-dichloro-1,4-naphthoquinone is a versatile precursor for synthesizing a wide range of biologically active compounds. mdpi.comgranthaalayahpublication.org
Amine-Substituted Naphthoquinones: The introduction of amine-containing groups is another widely explored strategy to generate novel naphthoquinone derivatives with potent biological activities. nih.gov The nitrogen atom can act as a nucleophile, allowing for the formation of new carbon-nitrogen bonds on the naphthoquinone scaffold. nih.gov These amino derivatives often exhibit significant anticancer and antimicrobial properties. nih.govnih.gov The nature of the amine substituent, whether it's a simple alkylamine or a more complex heterocyclic amine like pyrrolidine (B122466), can have a profound impact on the resulting biological profile. nih.govresearchgate.net
Overview of 2-Chloro-3-pyrrolidino-1,4-naphthoquinone in Contemporary Medicinal Chemistry Research
This compound is a synthetic derivative that combines the structural features of both a halogenated and an amine-substituted naphthoquinone. researchgate.net Its synthesis typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with pyrrolidine. nih.govresearchgate.net This compound has been a subject of interest in medicinal chemistry due to the potential for synergistic or enhanced biological activity arising from the presence of both the chloro and pyrrolidino substituents. nih.gov Research has explored its potential as an antimicrobial and anticancer agent. eurekaselect.comnih.gov The study of such hybrid molecules is crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents based on the versatile 1,4-naphthoquinone scaffold. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-pyrrolidin-1-ylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-11-12(16-7-3-4-8-16)14(18)10-6-2-1-5-9(10)13(11)17/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKZKEUBFVSTDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347440 | |
| Record name | 2-Chloro-3-pyrrolidino-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59641-25-7 | |
| Record name | 2-Chloro-3-pyrrolidino-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-pyrrolidino-1,4-naphthoquinone | |
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Synthetic Methodologies and Chemical Transformations of 2 Chloro 3 Pyrrolidino 1,4 Naphthoquinone
Synthetic Approaches to 2-Chloro-3-pyrrolidino-1,4-naphthoquinone
The synthesis of this compound is primarily achieved through nucleophilic substitution reactions, a versatile and widely applied strategy in quinone chemistry.
Nucleophilic Substitution Reactions in 1,4-Naphthoquinone (B94277) Synthesis
Nucleophilic substitution is a cornerstone for the functionalization of the 1,4-naphthoquinone scaffold. nih.gov This approach is particularly effective for introducing nitrogen, oxygen, and sulfur nucleophiles onto the quinone ring, allowing for the creation of a diverse array of derivatives. nih.govresearchgate.net The reaction typically proceeds via a stepwise addition-elimination mechanism, known as the SNAr pathway. In this process, the nucleophile attacks an electron-deficient carbon atom on the naphthoquinone ring, leading to the formation of an intermediate Meisenheimer complex, followed by the departure of a leaving group, such as a halide.
The most common and direct route to synthesizing this compound involves the reaction of a suitable dihalo-1,4-naphthoquinone with pyrrolidine (B122466). The starting material of choice is 2,3-dichloro-1,4-naphthoquinone , often referred to as Dichlone. nih.govresearchgate.net In this reaction, one of the chlorine atoms acts as a leaving group, being displaced by the incoming pyrrolidine nucleophile.
The general reaction involves mixing 2,3-dichloro-1,4-naphthoquinone with pyrrolidine in a suitable solvent system. The secondary amine nitrogen of the pyrrolidine ring attacks one of the electrophilic carbon atoms (C2 or C3) of the naphthoquinone ring, leading to the formation of the mono-substituted product. researchgate.netfigshare.com The reaction is widely applicable and has been used to synthesize a variety of 2-amino-3-chloro-1,4-naphthoquinone derivatives by reacting 2,3-dichloro-1,4-naphthoquinone with different primary and secondary amines. researchgate.netresearchgate.net
In the reaction between the symmetric 2,3-dichloro-1,4-naphthoquinone and pyrrolidine, the initial substitution can occur at either the C2 or C3 position, which are chemically equivalent. The critical aspect of selectivity in this synthesis is achieving mono-substitution rather than di-substitution. The introduction of the first pyrrolidino group, which is an electron-donating group, deactivates the naphthoquinone ring towards a second nucleophilic attack. This electronic effect makes the displacement of the second chlorine atom more difficult, thus favoring the formation of the mono-substituted this compound under controlled reaction conditions.
While di-substitution can be achieved, it often requires more forcing conditions or the presence of specific electronic factors on the nucleophile. For instance, studies using aniline (B41778) derivatives have shown that the presence of electron-withdrawing groups on the nucleophile can favor the formation of dianilino derivatives. nih.gov For a strongly nucleophilic amine like pyrrolidine, careful control of stoichiometry and reaction conditions typically ensures a high yield of the mono-substituted product.
The efficiency and yield of the synthesis of 2-amino-3-chloro-1,4-naphthoquinone analogues can be significantly influenced by the choice of solvent, temperature, and the presence of a base. The base is often required to neutralize the hydrogen chloride that is formed as a byproduct of the substitution reaction. Common bases include triethylamine (B128534) or sodium carbonate. researchgate.net
Various conditions have been reported for analogous reactions, demonstrating the scope for optimization. For example, the reaction of 2,3-dichloro-1,4-naphthoquinone with various anilines has been successfully carried out in water at room temperature, affording high yields. scielo.br In other cases, organic solvents like ethanol (B145695) or chloroform (B151607) are employed in conjunction with a base such as triethylamine. researchgate.net The synthesis of a similar compound, 3-chloro-2-(N,N-dimethylaminoethylamino)-1,4-naphthoquinone, was achieved in benzene (B151609) with an impressive 93% yield. nih.gov
| Nucleophile | Solvent | Base/Catalyst | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Aniline Derivatives | Water | None | Room Temp. | 20 h | 84-90% | scielo.br |
| N,N-dimethylethylenediamine | Benzene | Not specified | Not specified | Not specified | 93% | nih.gov |
| Various Amines | Chloroform | Triethylamine | Not specified | Not specified | Good | researchgate.net |
| Various Amines | Ethanol | Na2CO3 | Not specified | Not specified | Good | researchgate.net |
Derivatization Strategies for this compound and Analogues
The presence of a reactive chlorine atom in the this compound structure serves as a chemical handle for further functionalization, allowing for the synthesis of more complex derivatives.
Introduction of Additional Functional Groups
The remaining chlorine atom at the C2 position is susceptible to a second nucleophilic substitution, which provides a straightforward route to 2,3-disubstituted-1,4-naphthoquinone derivatives. This allows for the introduction of a wide range of additional functional groups.
A common strategy involves the reaction of the 2-chloro-3-amino intermediate with a different type of nucleophile. For instance, sulfur nucleophiles, such as thiols, can readily displace the chlorine atom to form N,S-disubstituted naphthoquinones. figshare.com This sequential substitution allows for the synthesis of asymmetrical derivatives that would be difficult to obtain through other methods. Similarly, a second, different amine can be introduced, often under more vigorous reaction conditions, to yield 2,3-diamino-1,4-naphthoquinone derivatives. google.com This step-wise approach provides precise control over the final structure of the disubstituted product.
Synthesis of Conjugates and Hybrid Molecules
The scaffold of this compound serves as a valuable platform for the synthesis of more complex conjugates and hybrid molecules. These synthetic strategies often involve the modification of the core structure to incorporate other pharmacologically active moieties, aiming to create compounds with novel or enhanced properties.
One direct approach involves the nucleophilic substitution of the chlorine atom. For instance, 2-chloro-3-(pyrrolidin-1-yl)-1,4-naphthoquinone can react with a strong exocyclic nucleophile like thiophenol to yield conjugates such as 2-phenylsulfanyl-3-(pyrrolidin-1-yl)-1,4-naphthoquinone. researchgate.net This demonstrates the reactivity of the C-Cl bond towards displacement by other functional groups.
A prevalent strategy in creating naphthoquinone-based hybrids is the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. This method allows for the efficient linking of a naphthoquinone unit to another molecule. For example, 2-azido-1,4-naphthoquinone can be reacted with various alkynes to form 1,4-naphthoquinone-1,2,3-triazole hybrids. researchgate.netmdpi.com This approach benefits from high yields and regioselectivity, producing a stable triazole linker that connects the naphthoquinone core to another chemical entity. mdpi.com
The Mannich reaction is another effective method for generating hybrid structures. Novel hybrid Mannich bases have been synthesized by fusing the pharmacophoric elements of lawsone (2-hydroxy-1,4-naphthoquinone) with substituted 4-hydroxyanilines. asianpubs.org This involves a one-pot condensation that links the two parent molecules through a methylene (B1212753) bridge, often incorporating a secondary amine in the process. asianpubs.org Similarly, lawsone has been used as a starting point to create hybrids with urazole (B1197782) scaffolds, linked by various aldehydes. mdpi.com
Furthermore, multicomponent reactions catalyzed by agents like L-proline have been optimized to produce complex hybrids. An example is the one-pot condensation of 3,4-methylenedioxyaniline, an appropriate aldehyde, and 2-hydroxy-1,4-naphthoquinone (B1674593) to yield quinolinedione-naphthoquinone hybrids. mdpi.com These methods highlight the versatility of the naphthoquinone skeleton in constructing diverse molecular architectures.
| Hybrid Type | Synthetic Method | Naphthoquinone Precursor | Reactant(s) | Reference |
|---|---|---|---|---|
| Thioether Conjugate | Nucleophilic Substitution | This compound | Thiophenol | researchgate.net |
| Triazole Hybrid | 1,3-Dipolar Cycloaddition | 2-Azido-1,4-naphthoquinone | Alkynes | researchgate.netmdpi.com |
| Mannich Base Hybrid | Mannich Reaction | 2-Hydroxy-1,4-naphthoquinone (Lawsone) | 4-Hydroxyaniline, Formaldehyde, Secondary Amine | asianpubs.org |
| Quinolinedione Hybrid | L-proline catalyzed condensation | 2-Hydroxy-1,4-naphthoquinone (Lawsone) | 3,4-Methylenedioxyaniline, Aldehyde | mdpi.com |
Exploration of Different Amine Substituents and Halogen Positions
The synthesis and properties of 2,3-substituted-1,4-naphthoquinones are significantly influenced by the nature of the amine and halogen substituents. Researchers have systematically varied these groups to explore structure-activity relationships and optimize synthetic routes.
The most common precursor for these syntheses is 2,3-dichloro-1,4-naphthoquinone, a versatile starting material with multiple electrophilic sites. researchgate.netresearchgate.net When reacting 2,3-dichloro-1,4-naphthoquinone with various amines, the substitution of only one chlorine atom is typically observed. sciforum.netscielo.br This is attributed to the electronic enrichment of the quinone ring by the first amino group, which deactivates the second chlorine atom from further nucleophilic attack. sciforum.net
A wide range of amine substituents has been explored. For example, a series of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinones were synthesized by reacting 2,3-dichloro-1,4-naphthoquinone with different anilines. scielo.br The reaction proceeds smoothly at room temperature in water, and high yields (84-90%) are obtained, particularly when the aniline is substituted with electron-donating groups. scielo.br Other studies have successfully incorporated various aryl amines and heterocyclic amines, such as substituted thiazol-2-yl amines, to generate novel derivatives. sciforum.netnih.gov A bismuth(III) chloride catalyzed method has also been developed for the synthesis of 2-amino-1,4-naphthoquinones, demonstrating a broad substrate scope for various amines under mild conditions. rsc.org
The nature of the halogen atom also plays a crucial role. Syntheses starting from 2-amino-3-chloro-1,4-naphthoquinone and 2-amino-3-bromo-1,4-naphthoquinone have been reported. researchgate.net For instance, symmetrical and unsymmetrical 3-halo or 3-methoxy-substituted 2-dibenzoylamino-1,4-naphthoquinone analogs were synthesized via sodium hydride-promoted bis-acylation of the corresponding 2-amino-3-halo-1,4-naphthoquinones. researchgate.net This demonstrates that both chloro and bromo derivatives can serve as effective substrates for further functionalization.
| Starting Material | Reagent(s) | Product Type | Key Finding | Reference |
|---|---|---|---|---|
| 2,3-Dichloro-1,4-naphthoquinone | Substituted Anilines | 2-Chloro-3-(phenylamino)-1,4-naphthoquinones | High yields with electron-donating groups on aniline. | scielo.br |
| 2,3-Dichloro-1,4-naphthoquinone | Aryl Amines | 2-Chloro-3-(arylamino)-1,4-naphthoquinones | Substitution of only one chlorine atom occurs. | sciforum.net |
| 2-Amino-3-chloro-1,4-naphthoquinone | Acetic Anhydride / Propionic Anhydride, H₂SO₄ | 2-Acylamido-3-chloro-1,4-naphthoquinones | N-acylation of the amino group. | sciforum.net |
| 2-Amino-3-bromo-1,4-naphthoquinone | Benzoyl Chloride, NaH | 2-Dibenzoylamino-3-bromo-1,4-naphthoquinone | Bis-acylation of the amino group. | researchgate.net |
| 1,4-Naphthoquinone | Various Amines, BiCl₃ | 2-Amino-1,4-naphthoquinones | Broad substrate scope and superior yields under mild conditions. | rsc.org |
Reaction Mechanisms and Pathways in Naphthoquinone Chemistry Relevant to Synthesis
Cycloaddition Reactions
Naphthoquinones are versatile participants in various cycloaddition reactions, providing access to complex polycyclic structures. The specific pathway and product selectivity often depend on the substitution pattern of the naphthoquinone and the nature of the reaction partner.
[4+2] Cycloaddition: The Diels-Alder reaction is a classic method for constructing six-membered rings. The reactivity of naphthoquinones as dienophiles can be enhanced by complexation with a metal. For example, tricarbonyl(naphthoquinone)chromium complexes undergo [4+2] cycloaddition reactions with a range of dienes to produce highly substituted anthraquinones in good to excellent yields. researchgate.net These reactions exhibit perfect endo selectivity, a feature controlled by the tricarbonylchromium fragment. researchgate.net
[6+4] Cycloaddition: In a departure from their typical electrophilic behavior, 2-substituted 1,4-naphthoquinones can be deprotonated to form a dienolate, which then acts as a 4π component in a higher-order [6+4] cycloaddition. acs.org When reacted with an efficient 6π component like 8,8-dicyanoheptafulvene, this transformation proceeds in a pericyclic manner to yield functionalized cycloadducts diastereoselectively. acs.org
[2+2] Photocycloaddition: Upon photochemical excitation, 1,4-naphthoquinones can undergo [2+2] cycloadditions with alkenes. jcu.edu.aunih.gov These reactions can lead to two main types of products: cyclobutane (B1203170) adducts or spiro-oxetanes. The chemoselectivity is highly dependent on the reaction conditions. Direct irradiation in solvents like acetonitrile (B52724) populates both (n,π) and (π,π) excited states, often yielding a mixture of products. In contrast, triplet sensitization using acetone (B3395972) as a solvent selectively populates the triplet state of the naphthoquinone, leading exclusively to the formation of the cyclobutane adduct. jcu.edu.au
1,3-Dipolar Cycloaddition: This reaction is particularly useful for synthesizing heterocyclic systems fused to the naphthoquinone core. A prominent example is the reaction of 2-azido-1,4-naphthoquinone with terminal alkynes. researchgate.net This "click" reaction, often catalyzed by copper(I), proceeds via a 1,3-dipolar cycloaddition mechanism to regioselectively form 1,2,3-triazole-substituted naphthoquinones. researchgate.net
Condensation Reactions
Condensation reactions involving the naphthoquinone core are fundamental for building fused heterocyclic systems and introducing new functional groups. These reactions typically involve the reaction of a carbonyl group or an activated position on the quinone ring with a suitable nucleophile, followed by the elimination of a small molecule like water.
One such pathway is the reaction of 2-amino-1,4-naphthoquinone with aldehydes. researchgate.net The course of this reaction is dictated by the conditions. Under neutral conditions, the reaction proceeds via N-alkylation to form 2-(N-alkenyl)amino-1,4-naphthoquinones. However, in the presence of a catalytic amount of a strong acid like trifluoroacetic acid, the mechanism shifts. It involves an initial C-alkylation at the C-3 position, followed by intramolecular cyclization and dehydration to yield substituted 1H-2,4-dihydronaphtho[2,3-d]1,3-oxazine-5,10-diones. researchgate.net
Another important condensation pathway involves the reaction of substituted naphthoquinones with diamines to form polycyclic aromatic systems. For instance, 2-hydroxy-3-arylazo-1,4-naphthoquinones react with o-phenylenediamine (B120857) through a condensation mechanism to produce benzo[a]phenazine (B1654389) derivatives. researchgate.net Similarly, multicomponent condensation reactions provide a one-pot route to complex hybrid molecules, such as the L-proline catalyzed synthesis of benzo[a]acridine-diones from 2-hydroxy-1,4-naphthoquinone, an aldehyde, and an aniline. mdpi.com
Photochemical Transformations
The photochemical reactivity of naphthoquinones provides unique pathways for their functionalization that are often inaccessible through thermal methods. These transformations are initiated by the absorption of UV or visible light, leading to an excited state with distinct reactivity. youtube.com
A key photochemical transformation is photoacylation. The irradiation of 2-substituted-1,4-naphthoquinones in the presence of various aldehydes leads to the formation of acylated hydroquinones and, upon subsequent oxidation, acylated quinones. jcu.edu.au These reactions can be performed efficiently under continuous-flow conditions using a triplet photosensitizer like acetone. mdpi.com The process can even be coupled in-series with a thermal oxidation step in a tandem reactor to directly yield the acylated 1,4-naphthoquinone products. mdpi.com
As discussed previously, [2+2] photocycloaddition is a major reaction pathway for 1,4-naphthoquinones with alkenes. jcu.edu.aunih.gov The mechanism is sensitive to solvent polarity and the method of excitation. jcu.edu.au Direct excitation populates closely spaced (n,π) and (π,π) excited states, while triplet sensitization proceeds via the lower energy triplet state (T1). jcu.edu.aunih.gov
In more complex systems, such as naphthol-naphthalimide conjugates, photochemical transformations can be initiated by photoinduced electron transfer (PET). nih.gov Upon excitation of the naphthalimide chromophore, an electron can be transferred from the naphthol moiety. This process can ultimately lead to the formation of reactive intermediates like quinone methides (QMs), which can then react with available nucleophiles. nih.gov This mechanism demonstrates how light can be used to trigger complex reaction cascades within a single molecule. nih.gov
Structural Elucidation and Computational Characterization of 2 Chloro 3 Pyrrolidino 1,4 Naphthoquinone
Experimental Spectroscopic Techniques for Structural Elucidation
A suite of spectroscopic methods is essential for confirming the identity and elucidating the detailed structural features of 2-Chloro-3-pyrrolidino-1,4-naphthoquinone.
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, offers insight into the functional groups and bonding arrangements within the molecule. While specific spectra for this compound are not extensively documented, data from analogous 2-chloro-3-amino-1,4-naphthoquinone derivatives provide a reliable framework for spectral assignment. scielo.brbohrium.com
The key vibrational modes are expected in distinct regions of the spectrum. The two carbonyl (C=O) groups of the naphthoquinone ring typically produce strong, characteristic absorption bands in the FTIR spectrum. scielo.br One C=O group stretching vibration is anticipated around 1675-1670 cm⁻¹, while the other, influenced by intramolecular interactions, appears at a slightly lower wavenumber, around 1635 cm⁻¹. scielo.br The stretching vibrations of the C=C bonds within the aromatic and quinoid rings are expected to produce strong bands in the region of 1595-1560 cm⁻¹. scielo.br A band in this region may also be coupled with the C-N stretching mode from the pyrrolidine (B122466) substituent. scielo.br The C-Cl stretching vibration is typically observed at lower frequencies.
Table 1: Expected FTIR and Raman Vibrational Frequencies for this compound based on Analogous Compounds scielo.br
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| Carbonyl (C=O) Stretch | 1675 - 1670 | FTIR / Raman |
| Carbonyl (C=O) Stretch | 1636 - 1633 | FTIR / Raman |
| Aromatic/Quinoid (C=C) Stretch | ~1593 | FTIR / Raman |
| C=C and C-N Coupled Stretch | 1564 - 1558 | FTIR / Raman |
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, specific proton (¹H) and carbon-13 (¹³C) NMR data can be predicted based on extensive studies of similar naphthoquinone derivatives. scielo.brnih.gov
In the ¹H NMR spectrum, the four protons on the benzenoid ring of the naphthoquinone moiety are expected to appear as multiplets in the downfield region, typically between δ 7.7 and 8.2 ppm. scielo.br The protons of the pyrrolidine ring would exhibit distinct signals. The methylene (B1212753) protons adjacent to the nitrogen atom (N-CH₂) are expected to appear as a triplet, while the other methylene protons (CH₂-CH₂) would likely be a multiplet at a slightly more upfield position.
In the ¹³C NMR spectrum, the carbonyl carbons (C=O) are the most deshielded, with chemical shifts anticipated in the range of δ 175-185 ppm. The carbons of the aromatic ring and the double bond of the quinone ring would resonate between δ 125 and 150 ppm. The carbons of the pyrrolidine ring would be found in the upfield region of the spectrum.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Technique | Predicted Chemical Shift (δ, ppm) |
| Naphthoquinone Aromatic Protons | ¹H NMR | 7.7 - 8.2 (m) |
| Pyrrolidine Protons (N-CH₂) | ¹H NMR | ~3.4 - 3.6 (t) |
| Pyrrolidine Protons (CH₂-CH₂) | ¹H NMR | ~2.0 - 2.2 (m) |
| Carbonyl Carbons (C=O) | ¹³C NMR | 175 - 185 |
| Aromatic/Quinoid Carbons (C=C, C-Cl, C-N) | ¹³C NMR | 125 - 150 |
| Pyrrolidine Carbons (N-CH₂) | ¹³C NMR | ~47 |
| Pyrrolidine Carbons (CH₂-CH₂) | ¹³C NMR | ~26 |
Mass spectrometry is used to determine the molecular weight and can provide information about the elemental composition of a compound. The molecular formula of this compound is C₁₄H₁₂ClNO₂. Its calculated molecular weight is approximately 261.70 g/mol .
In a mass spectrum, the compound is expected to show a characteristic molecular ion (M⁺) peak cluster due to the presence of the chlorine atom, which has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two peaks separated by two mass units (m/z), with a relative intensity ratio of approximately 3:1. The nominal molecular ion peak for the ³⁵Cl isotope would be at m/z 261, and the corresponding peak for the ³⁷Cl isotope would be at m/z 263. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z (Nominal Mass) | Relative Intensity |
| [M]⁺ (with ³⁵Cl) | 261 | ~100% |
| [M+2]⁺ (with ³⁷Cl) | 263 | ~33% |
UV-Visible spectroscopy reveals information about the electronic transitions within the molecule. Naphthoquinones are known for their distinct colors, which arise from electronic absorptions in the visible range. Studies on analogous 2-amino-1,4-naphthoquinones show a characteristic absorption band of lower intensity in the visible region, typically between 470 and 500 nm. scielo.br This absorption is responsible for the compound's color.
In the ultraviolet region, two more intense absorption bands are generally observed. The first is expected between 320 and 335 nm, and a second, high-absorptivity band is anticipated in the range of 275 to 283 nm. scielo.br The solvent can influence the exact position of these absorption maxima.
Table 4: Expected UV-Visible Absorption Maxima (λmax) for this compound scielo.br
| Spectral Region | Expected λmax Range (nm) |
| Visible | 470 - 500 |
| Ultraviolet (Band I) | 320 - 335 |
| Ultraviolet (Band II) | 275 - 283 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.
The solid-state structure of this compound has been investigated using single-crystal X-ray diffraction. Research findings confirm that the compound crystallizes in a monoclinic lattice. researchgate.net In this crystal system, the molecules are essentially planar and are arranged in stacks. researchgate.net While the crystal system has been identified, specific details of the space group for this particular compound are not fully available in the referenced literature. For comparison, other closely related 2-chloro-3-amino-1,4-naphthoquinone derivatives have been found to crystallize in monoclinic space groups such as P2₁/c or orthorhombic space groups like Pna2₁. scielo.brnih.gov
Table 5: Crystallographic Data for this compound
| Parameter | Finding | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | Not Reported |
Molecular Geometry and Conformation in the Crystalline State
The molecular structure of this compound, with the chemical formula C₁₄H₁₂ClNO₂, consists of molecules that are fundamentally planar. researchgate.net Crystallographic studies reveal that this compound crystallizes in a monoclinic lattice. researchgate.net The planarity is a key feature, influencing the stacking and intermolecular interactions within the crystal.
In a related series of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, X-ray diffraction studies provided detailed insights into their molecular geometry. scielo.br For instance, the crystal structure of 2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone was determined, showing a P-1 space group. scielo.br The comparison between experimental X-ray data and theoretical calculations for these related compounds shows a strong correlation, particularly for bond lengths and angles, confirming that computational models can accurately describe the system's geometry. scielo.br For example, the dihedral angles between the quinone and phenyl groups were found to have only minor variations between the calculated and experimental values, often differing by just a few degrees. scielo.br
Table 1: Selected Crystallographic and Geometric Data for a Related Naphthoquinone Derivative
| Parameter | Experimental (X-ray) | Calculated (DFT) |
|---|---|---|
| Dihedral Angle (C11N1C2C3) | 25-30° | Varies by 3-7° from experimental |
| Angle (C11N1C2) | ~130° | Varies by ~2° from experimental |
| N...O Distance | 3.227(3) Å | - |
Data derived from studies on 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives. scielo.br
Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...O interactions)
In structurally similar compounds, such as 2-Chloro-3-(4-chloro-benzamido)-1,4-naphthoquinone, intermolecular forces are also prominent. nih.gov In this analogue, N-H···Cl hydrogen bonds link molecules into chains, which are further connected by weak C-H···O interactions. nih.gov The study of various 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives highlights how different substituents on the phenyl ring can influence the nature of hydrogen bonding, affecting properties like the acidity of the N-H group. scielo.br The interplay of these non-covalent interactions is fundamental to understanding the supramolecular assembly of these compounds in the solid state.
Computational Chemistry Approaches for Understanding Molecular Properties
Computational chemistry provides powerful tools for investigating the physicochemical properties of naphthoquinone derivatives. scielo.brmdpi.com Techniques such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Molecular Dynamics (MD) simulations allow for a deep understanding of molecular structure, electronic properties, and intermolecular interactions. scielo.brmdpi.com These methods are frequently used to complement experimental data from X-ray crystallography and spectroscopy, offering insights that can be difficult to obtain through experimentation alone. scielo.brbohrium.com
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic structure of molecules. mdpi.com For naphthoquinone derivatives, DFT calculations, often using functionals like CAM-B3LYP, have been successfully employed to optimize molecular geometries. scielo.br The results show excellent agreement with experimental data from X-ray crystallography, validating the accuracy of the theoretical approach. scielo.br DFT is also used to calculate properties like partial atomic charges and electrostatic potential surfaces, which are crucial for understanding reactivity and intermolecular interactions. scielo.br
Time-Dependent DFT (TD-DFT) is an extension of DFT used to study molecules in their electronic excited states. mdpi.com This method is particularly useful for predicting the UV-Vis absorption spectra of compounds. mdpi.com For 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, TD-DFT calculations have been performed to assign the electronic transitions observed in experimental spectra, providing a detailed picture of the electronic behavior of these molecules. scielo.br
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov These simulations allow researchers to observe conformational changes and understand the dynamic behavior of molecules in various environments. nih.gov For complex quinone systems like 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone, Car–Parrinello Molecular Dynamics (CPMD), a first-principles MD method, has been used to investigate the dynamics of intramolecular hydrogen bonds and proton transfer events. mdpi.com Such simulations reveal that protons in the hydrogen bridges are highly mobile, with short proton transfer and sharing events being observed, which are critical for understanding the reactivity and stability of these systems. mdpi.com
Quantum-Mechanical Calculations and Molecular Topology Analysis
Advanced quantum-mechanical calculations provide deep insights into the electronic nature of chemical bonds and non-covalent interactions. The theory of Atoms in Molecules (AIM) is one such method used to analyze the electron density distribution to characterize bonding. mdpi.com In studies of naphthoquinone derivatives, AIM analysis has been applied to investigate intramolecular hydrogen bonds. mdpi.com
Furthermore, molecular topology analysis has been utilized in the study of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinones to understand how electronic structure is affected by different substituents. scielo.br These quantum-mechanical approaches, combined with DFT, allow for a comprehensive description of the bonding environment and electronic properties of the molecular system. scielo.brmdpi.com
Prediction of Electronic Structure and Vibrational Properties
Computational methods are highly effective in predicting the electronic and vibrational properties of naphthoquinone derivatives. DFT calculations can accurately forecast vibrational spectra (Infrared and Raman). scielo.br In the analysis of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinones, the calculated vibrational wavenumbers showed good agreement with experimental data obtained from FTIR and Raman spectroscopy, enabling precise assignment of the vibrational modes. scielo.br
The electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), is also readily calculated. scielo.br The energies and distributions of these orbitals are key to understanding the electronic transitions, reactivity, and potential biological activity of the compounds. mdpi.com Mulliken population analysis and density of states (DOS) analysis are used to interpret the molecular orbitals and their contributions to the electronic spectra predicted by TD-DFT. scielo.br
Table 2: Comparison of Experimental and Calculated Vibrational/Electronic Data for a Representative Naphthoquinone Derivative
| Property | Method | Experimental Value | Calculated Value |
|---|---|---|---|
| Vibrational Wavenumber (N-H stretch) | FTIR / DFT | 3232 cm⁻¹ | Varies based on model |
| Vibrational Wavenumber (C=O stretch) | FTIR / DFT | 1674 cm⁻¹ | Varies based on model |
| Electronic Transition (λmax) | UV-Vis / TD-DFT | ~500 nm | Varies based on solvent model |
Data derived from studies on 2-chloro-3-(phenylamino)-1,4-naphthoquinone (1a). scielo.brscielo.br
Biological Activities and Mechanistic Studies of 2 Chloro 3 Pyrrolidino 1,4 Naphthoquinone and Its Analogues
Anticancer and Anti-proliferative Activities
The anticancer and anti-proliferative activities of 2-chloro-3-pyrrolidino-1,4-naphthoquinone and its analogues are attributed to a variety of cellular and molecular interactions. These compounds have demonstrated the ability to impede the growth of cancer cells, trigger programmed cell death, and interfere with essential enzymatic and metabolic pathways.
Analogues of this compound have shown significant cytotoxic effects across a broad spectrum of human cancer cell lines. For instance, a series of 2-chloro-3-anilino-1,4-naphthoquinone derivatives, which are structurally similar to the pyrrolidino-substituted compound, have been evaluated for their in vitro anticancer activity.
One study investigated the cytotoxic activities of several anilino-1,4-naphthoquinone derivatives against six human cancer cell lines: cholangiocarcinoma (HuCCA-1), hepatocellular carcinoma (HepG2), lung carcinoma (A549), acute lymphoblastic leukemia (MOLT-3), and breast adenocarcinoma (MDA-MB-231 and T47D). acs.orgresearchgate.net Three of the most potent compounds from this study, which bear a 4-methyl, 4-nitro, or 3-nitro substitution on the anilino ring, displayed significant cytotoxicity with IC50 values ranging from 1.75 to 27.91 μM. acs.orgresearchgate.net The 2-chloro-3-((4-cyanophenyl)amino)naphthalene-1,4-dione analogue was particularly potent against the MOLT-3 cell line, with an IC50 of 1.75 ± 0.20 μM. nih.gov Another analogue, 2-chloro-3-(methylphenylamino)naphthalene-1,4-dione, showed IC50 values of 4.30 ± 0.46 μg/mL against MOLT-3 and 10.68 ± 1.89 μg/mL against MDA-MB-231. nih.gov Furthermore, 2-chloro-3-((hydroxyphenylamino)naphthalene-1,4-dione demonstrated an IC50 of 8.21 ± 0.33 μg/mL against both HuCCA-1 and MDA-MB-231 cell lines. nih.gov
In studies on other cancer cell lines, a 2-chloro-3-amino-1,4-naphthoquinone (CANQ) derivative was shown to induce differentiation in human leukemia HL-60 cells. nih.gov Additionally, 1,4-naphthoquinone (B94277) derivatives have demonstrated cytotoxicity against HeLa and MCF-7 cell lines. researchgate.net Specifically, two novel 1,4-naphthoquinone derivatives containing salicylic (B10762653) acid and procaine (B135) moieties showed a dose-dependent growth inhibition effect on the MDA-MB-231 human breast adenocarcinoma cell line. nih.gov
| Compound/Analogue | Cell Line | IC50 Value (μM) | Source |
|---|---|---|---|
| 2-Chloro-3-((4-cyanophenyl)amino)naphthalene-1,4-dione | MOLT-3 | 1.75 ± 0.20 | nih.gov |
| 2-Chloro-3-(methylphenylamino)naphthalene-1,4-dione | MOLT-3 | 4.30 ± 0.46 (μg/mL) | nih.gov |
| 2-Chloro-3-(methylphenylamino)naphthalene-1,4-dione | MDA-MB-231 | 10.68 ± 1.89 (μg/mL) | nih.gov |
| 2-Chloro-3-((hydroxyphenylamino)naphthalene-1,4-dione | HuCCA-1 | 8.21 ± 0.33 (μg/mL) | nih.gov |
| 2-Chloro-3-((hydroxyphenylamino)naphthalene-1,4-dione | MDA-MB-231 | 8.21 ± 0.33 (μg/mL) | nih.gov |
| Anilino-1,4-naphthoquinone derivatives | HuCCA-1, HepG2, A549, MOLT-3, MDA-MB-231, T47D | 1.75 - 27.91 | acs.orgresearchgate.net |
A significant aspect of the anticancer activity of 1,4-naphthoquinone derivatives is their ability to inhibit key enzymes involved in cancer cell proliferation and survival.
Topoisomerase I and II: Topoisomerases are crucial enzymes that manage DNA topology during replication and transcription, making them important targets for anticancer drugs. nih.gov Some naphthoquinone derivatives have been identified as dual inhibitors of both topoisomerase I and II. nih.govnih.gov For instance, a novel naphthoquinone adduct, TU100, was found to be an effective inhibitor of both enzymes. nih.gov The mechanism of action for some of these compounds does not involve intercalation into DNA, which is a common mechanism for other topoisomerase inhibitors. nih.gov Instead, they may act as slow-acting inhibitors that directly target the enzyme. nih.gov Biochemical assays have shown that 1,4-naphthoquinone can inhibit the ATPase domain of human topoisomerase IIα. nih.gov
Aromatase: Aromatase is a key enzyme in the biosynthesis of estrogens and is a target for the treatment of hormone-dependent breast cancer. A series of 2-amino(chloro)-3-chloro-1,4-naphthoquinone derivatives have been investigated for their aromatase inhibitory activities, with some compounds showing high potency. nih.gov
EGFR Tyrosine Kinase: The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in cell proliferation and is often overexpressed or mutated in various cancers. acs.orgresearchgate.netnih.gov Inhibition of the EGFR signaling pathway is a noted mechanism for the anticancer action of several naphthoquinone-based compounds. acs.orgresearchgate.netnih.gov A set of anilino-1,4-naphthoquinone derivatives were synthesized and found to be potent EGFR inhibitors. acs.orgresearchgate.netnih.gov Notably, the 2-chloro-3-((4-methylphenyl)amino)-1,4-naphthoquinone analogue displayed an IC50 value of 3.96 nM, which was four times more potent than the known EGFR inhibitor, erlotinib. researchgate.netnih.gov Molecular docking studies suggest that this compound fits within the ATP-binding pocket of EGFR. nih.gov
MEK: The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth and survival. MEK is a key component of this pathway. Studies have shown that imido-substituted 2-chloro-1,4-naphthoquinones can act as selective inhibitors of MEK1. nih.gov For example, 2-chloro-3-(N-succinimidyl)-1,4-naphthoquinone was identified as a selective MEK1 inhibitor with an IC50 of 0.38 μM. nih.gov
| Enzyme Target | Compound/Analogue | Inhibitory Activity (IC50) | Source |
|---|---|---|---|
| EGFR Tyrosine Kinase | 2-Chloro-3-((4-methylphenyl)amino)-1,4-naphthoquinone | 3.96 nM | researchgate.netnih.gov |
| EGFR Tyrosine Kinase | 2-Chloro-3-((4-nitrophenyl)amino)-1,4-naphthoquinone | 11.42 nM | nih.gov |
| EGFR Tyrosine Kinase | 2-Chloro-3-((3-nitrophenyl)amino)-1,4-naphthoquinone | 18.64 nM | nih.gov |
| MEK1 | 2-Chloro-3-(N-succinimidyl)-1,4-naphthoquinone | 0.38 μM | nih.gov |
Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Naphthoquinone derivatives have been shown to effectively trigger apoptosis in various cancer cells. nih.gov The mechanisms often involve the mitochondrial or intrinsic pathway of apoptosis. nih.gov This can be initiated by a reduction in the mitochondrial membrane potential, leading to the release of cytochrome C into the cytosol and subsequent activation of caspases, which are the executioners of apoptosis. nih.gov
For example, the chloronaphthoquinone analogue TW-74 was found to induce a rapid reduction in mitochondrial membrane potential, cytochrome C release, and caspase activation in U937 myeloid leukemia cells. nih.gov Furthermore, 1,4-naphthoquinone derivatives have been observed to induce apoptosis in human gastric cancer cells by activating Bcl-2, Bad, and cleaved caspase-3. nih.gov The cytotoxicity of some 1,4-naphthoquinones is linked to their ability to generate reactive oxygen species, which in turn can lead to DNA damage and apoptosis. nih.gov
Cancer cells often exhibit altered metabolism, most notably a reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. Targeting this altered metabolic state is a promising strategy for cancer therapy. An analogue of this compound, referred to as BH10 (2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione), has been shown to increase the oxygen consumption rate in cancer cells. researchgate.net This suggests a shift away from glycolysis and towards oxidative phosphorylation, which can be detrimental to cancer cells adapted to a glycolytic metabolism. The ability of such compounds to disrupt the Warburg effect may contribute to their selective cytotoxicity towards cancer cells. acs.orgresearchgate.net
A key mechanism underlying the biological activity of many naphthoquinones is their ability to participate in redox cycling. mdpi.com This process involves the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide (B77818) radicals and other reactive oxygen species (ROS). mdpi.com The cytotoxicity of 1,4-naphthoquinones is often correlated with their electron-accepting capability, which facilitates ROS production. nih.gov This increase in intracellular ROS can overwhelm the antioxidant capacity of cancer cells, leading to oxidative stress, damage to cellular components like DNA and mitochondria, and ultimately, apoptosis. nih.govmdpi.com For example, the treatment of gastric cancer cells with 1,4-naphthoquinone derivatives has been shown to markedly induce the production of ROS. nih.gov
Direct interaction with DNA is another mechanism by which naphthoquinones can exert their anticancer effects. Due to their planar aromatic structure, some naphthoquinone derivatives can act as intercalating agents, inserting themselves between the base pairs of the DNA double helix. nih.gov This can disrupt DNA replication and transcription.
Furthermore, the 1,4-naphthoquinone scaffold can be conjugated with alkylating moieties, such as a 2-chloroethylthio group, to create hybrid molecules with enhanced cytotoxic activity. mdpi.comnih.gov These alkylating groups can form covalent bonds with DNA bases, particularly guanine, leading to DNA damage and cell death. nih.govnih.gov The combination of the naphthoquinone core, which can generate ROS, with a DNA alkylating group creates a dual-action therapeutic that can target cancer cells through multiple mechanisms. mdpi.comnih.gov
Targeting Mitochondrial Redox Defense Mechanisms
Naphthoquinones, including analogues of this compound, exhibit significant activity centered on mitochondria, a key organelle in cellular redox regulation. Certain (2-chloroethylthio)-1,4-naphthoquinone derivatives have been shown to target mitochondria, leading to the induction of cytotoxic reactive oxygen species (ROS) and subsequent DNA damage, ultimately resulting in apoptosis. nih.govresearchgate.net The anticancer properties of these compounds are linked to this ability to induce cytotoxic ROS. nih.gov Studies on other 1,4-naphthoquinone derivatives have demonstrated that they can protect against mitochondrial dysfunction caused by toxins. mdpi.com The mechanism often involves the modulation of intracellular ROS production. mdpi.com For instance, some novel 2,3-disubstituted naphthoquinone derivatives protect cells by restoring mitochondrial function. mdpi.com Conversely, compounds like 2,3-dimethoxy-1,4-naphthoquinone can increase mitochondrial ROS, leading to apoptosis through pathways involving the loss of mitochondrial membrane potential. mdpi.com This dual capacity to either protect mitochondria or induce mitochondrial-mediated cell death highlights the complex role of the naphthoquinone scaffold in modulating cellular redox defense mechanisms.
Antimicrobial Activities
The 1,4-naphthoquinone scaffold is a cornerstone for a wide range of compounds exhibiting potent antimicrobial properties. mdpi.com These molecules are recognized for their antibacterial, antifungal, and antiparasitic potential, positioning them as promising candidates to combat microbial pathogens, including multidrug-resistant strains. mdpi.com
Antibacterial Efficacy
Derivatives of 1,4-naphthoquinone have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The core naphthoquinone structure appears particularly effective against Gram-positive bacteria. mdpi.com
Gram-positive Bacteria:
Staphylococcus aureus : Numerous 1,4-naphthoquinone derivatives show strong activity against S. aureus. nih.gov For example, juglone (B1673114) and its analogues exhibit minimum inhibitory concentrations (MICs) as low as ≤ 0.125 µmol/L. nih.gov The antibacterial mechanism can involve the induction of ROS, leading to DNA damage and the downregulation of the RecA protein, which is crucial for DNA repair. nih.gov
Micrococcus luteum : While specific data for this compound against Micrococcus luteum is not detailed in the provided sources, the broad activity of naphthoquinones against Gram-positive bacteria suggests potential efficacy.
Listeria monocytogenes : Naphthoquinones containing phenylamino-phenylthio moieties have been evaluated against Listeria monocytogenes, showing MICs ranging from 15.6 to 500 µg/mL. mdpi.com
Gram-negative Bacteria:
Escherichia coli : Synthesized 1,4-naphthoquinone derivatives have been tested against E. coli, with most compounds showing inhibitory activity. mdpi.comnih.gov However, the efficacy can be lower compared to that against Gram-positive bacteria. mdpi.com
Pseudomonas aeruginosa : This bacterium is often more resistant to biocides compared to other species. nih.govmdpi.com While some naphthoquinone derivatives show activity, higher concentrations may be required. mdpi.com
Klebsiella pneumoniae : Analogues of 1,4-naphthoquinone have been assessed for activity against K. pneumoniae, though they are sometimes less effective against this strain compared to others. mdpi.com
Table 1: Antibacterial Efficacy of Selected 1,4-Naphthoquinone Analogues
Compound/Analogue Bacterium Activity (MIC) Reference Juglone (1a) Staphylococcus aureus ≤ 0.125 µmol/L mdpi.com 5,8-dimethoxy-1,4-naphthoquinone (1f) Staphylococcus aureus ≤ 0.125 µmol/L mdpi.com Phenylamino-phenylthio NQs Staphylococcus aureus 15.6 - 500 µg/mL mdpi.com Phenylamino-phenylthio NQs Listeria monocytogenes 15.6 - 500 µg/mL mdpi.com Phenylamino-phenylthio NQs Escherichia coli 15.6 - 500 µg/mL mdpi.com Phenylamino-phenylthio NQs Pseudomonas aeruginosa 15.6 - 500 µg/mL mdpi.com Phenylamino-phenylthio NQs Klebsiella pneumoniae 15.6 - 500 µg/mL mdpi.com
Antifungal Efficacy
The antifungal properties of 1,4-naphthoquinones have been extensively studied against a variety of pathogenic fungi.
Candida albicans and Trichophyton mentagrophytes : Substituted 1,4-naphthoquinones have been tested against both C. albicans and T. mentagrophytes. nih.gov Compounds with electron-releasing or weak electron-withdrawing groups at the 2 and 3 positions of the naphthoquinone ring were found to be the most active against C. albicans. nih.gov
Cryptococcus neoformans : Synthetic naphthoquinones have shown potent activity against Cryptococcus species. nih.gov For instance, 2-methoxynaphthalene-1,4-dione demonstrated MIC values ranging from 3.12 to 12.5 µg/mL. nih.gov A synergistic effect has also been observed when these compounds are combined with Amphotericin B. nih.gov
Aspergillus fumigatus, Candida krusei, Candida parapsilosis, Sporothrix schenckii, Microsporum gypseum : While the provided search results focus heavily on Candida albicans, Cryptococcus neoformans, and Trichophyton mentagrophytes, the broad antifungal potential of naphthoquinones suggests they may be active against other fungal pathogens. mdpi.comnih.govnih.gov The activity is often influenced by the specific substitutions on the naphthoquinone ring, with halogenation and the presence of methoxy (B1213986) groups noted to enhance potency. nih.gov
Table 2: Antifungal Efficacy of Selected 1,4-Naphthoquinone Analogues
Compound/Analogue Fungus Activity (MIC) Reference 2-methoxynaphthalene-1,4-dione (2-MNQ) Cryptococcus neoformans 3.12 - 12.5 µg/mL mdpi.com 2,3-dibromo-1,4-naphthoquinone (2,3-DBNQ) Cryptococcus neoformans 0.19 µg/mL mdpi.com Substituted 1,4-Naphthoquinones Candida albicans Active researchgate.net Substituted 1,4-Naphthoquinones Trichophyton mentagrophytes Active researchgate.net
Antimalarial Activity (Plasmodium falciparum)
Naphthoquinones are a recognized class of antimalarial compounds. mdpi.com Research into 2-hydroxy-1,4-naphthoquinones has shown activity against various strains of Plasmodium falciparum. malariaworld.org The mechanism for some of these compounds is believed to involve binding to the Qo site of the cytochrome bc1 complex, a critical component of the parasite's electron transport chain. malariaworld.org The urgency for new antimalarials has been driven by the widespread resistance of P. falciparum to drugs like chloroquine. nih.govtpcj.org
Anti-parasitic Activity
Beyond malaria, naphthoquinone derivatives have shown significant promise against other protozoan parasites.
Leishmania major : A study focused on finding new inhibitors for Leishmania GSK-3 identified naphthoquinones as a promising scaffold. nih.gov Medicinal chemistry optimization of initial hits led to the development of molecules with improved leishmanicidal activity. nih.gov In silico studies have also evaluated 1,4-naphthoquinone derivatives against Leishmania amazonensis and Leishmania infantum, identifying candidates with high predicted antiparasitic activity. mdpi.com
Trypanosoma cruzi : Several amino naphthoquinone derivatives have been investigated as agents against T. cruzi, the parasite responsible for Chagas disease. nih.gov These compounds are explored for their potential to target the parasite's unique trypanothione (B104310) reductase enzyme. nih.gov Numerous naphthoquinone derivatives have been analyzed for their trypanocidal activity in both phenotypic and in vivo screenings. mdpi.com For instance, 2,3-diphenyl-1,4-naphthoquinone (B1207459) has been highlighted as a potential chemotherapeutic agent against T. cruzi. mdpi.com
Table 3: Anti-parasitic Activity of Selected 1,4-Naphthoquinone Analogues
Compound/Analogue Parasite Activity Metric Finding Reference Naphthoquinone Derivatives Leishmania spp. - Identified as promising scaffolds for leishmanicidal inhibitors. malariaworld.org Triazole derivatives of NQ Trypanosoma cruzi - Showed best affinity with macromolecular targets in docking studies. tpcj.org Amino Naphthoquinone Derivatives Trypanosoma cruzi - Investigated as agents targeting trypanothione reductase. nih.gov 2,3-diphenyl-1,4-naphthoquinone (DPNQ) Trypanosoma cruzi - Considered a potential chemotherapeutic agent due to high trypanocidal activity. tpcj.org
Antibiofilm Properties
Biofilms represent a significant challenge in microbial infections due to their inherent resistance to conventional antibiotics. Naphthoquinone derivatives have emerged as potent agents capable of both inhibiting biofilm formation and disrupting established biofilms. mdpi.com Studies have shown that 1,4-naphthoquinone can significantly inhibit biofilm formation by Staphylococcus aureus. researchgate.net The mechanism can involve an increase in cellular ROS and a reduction in the cell surface hydrophobicity of the bacteria. researchgate.net Furthermore, certain naphthoquinone analogues with chlorine or hydroxyl groups appear to have enhanced ability to disrupt pre-formed biofilms. mdpi.com For example, some analogues with a naphthoquinone moiety were able to disrupt over 50% of preformed biofilms by foodborne pathogens at very low concentrations. mdpi.com
Mechanistic Insights into Antimicrobial Action (e.g., Cell Membrane Alterations, Oxidative Stress, Metal Ion Chelation)
The antimicrobial action of this compound and its analogues is multifaceted, stemming from the inherent reactivity of the 1,4-naphthoquinone core. These mechanisms are not mutually exclusive and often work in concert to inhibit microbial growth. The primary modes of action include the induction of oxidative stress, disruption of cellular membranes, and interaction with essential biomolecules.
Oxidative Stress: A principal mechanism of antimicrobial activity for naphthoquinones is their ability to undergo redox cycling. researchgate.net In the presence of cellular reductases, such as NADPH-cytochrome P450 reductase, the quinone moiety is reduced to a semiquinone radical. nih.gov This radical can then react with molecular oxygen to regenerate the parent quinone, while simultaneously producing superoxide anion radicals (O₂⁻). This process can initiate a cascade of reactive oxygen species (ROS) generation, including hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH). nih.govnih.gov The accumulation of these ROS overwhelms the microbial cell's antioxidant defenses, leading to widespread damage to lipids, proteins, and nucleic acids, ultimately causing cell death. nih.govmdpi.com Studies on various 1,4-naphthoquinone derivatives have consistently demonstrated their capacity to generate ROS in bacterial cells. nih.govmdpi.com
Cell Membrane Alterations: The lipophilic nature of the naphthoquinone scaffold allows for its insertion into the lipid bilayer of microbial cell membranes. This intercalation can disrupt membrane integrity and fluidity, leading to increased permeability. The consequence is a leakage of essential ions and metabolites, dissipation of the proton motive force, and ultimately, a collapse of cellular energy production. While direct studies on this compound's effect on membranes are specific, the general behavior of naphthoquinones supports this mechanism.
Interaction with Cellular Nucleophiles (Alkylation): The 1,4-naphthoquinone ring is an electrophilic system susceptible to nucleophilic attack, particularly via Michael addition. nih.gov This reactivity is often enhanced by the chloro substituent at the 2-position, which acts as a good leaving group. Essential cellular nucleophiles, such as the sulfhydryl groups (-SH) of cysteine residues in enzymes and other proteins, can react with the naphthoquinone. bohrium.com This covalent modification can lead to the inactivation of critical enzymes involved in metabolism and cell wall synthesis, thereby inhibiting microbial growth. bohrium.com For instance, the antibacterial action of some naphthoquinones has been attributed to their ability to block essential enzymes by combining with their sulfhydryl groups. bohrium.com This alkylating ability also extends to other biological nucleophiles, contributing to the broad-spectrum antimicrobial effects observed. researchgate.net
Inhibition of Key Enzymes: Naphthoquinones are also known to inhibit crucial enzymes necessary for microbial survival. One significant target is topoisomerase, an enzyme that manages DNA topology and is vital for replication and transcription. nih.govnih.gov By inhibiting topoisomerases I and II, these compounds can induce DNA damage, leading to the activation of apoptotic pathways in susceptible organisms. nih.govnih.gov
| Mechanistic Aspect | Description | Key Molecular Target(s) | References |
| Oxidative Stress | Redox cycling of the quinone moiety generates reactive oxygen species (ROS). | Cellular reductases, O₂, lipids, proteins, DNA | researchgate.netnih.govnih.govnih.gov |
| Cell Membrane Alteration | Intercalation into the lipid bilayer disrupts membrane integrity and function. | Phospholipid bilayer | |
| Alkylation | Covalent modification of essential biomolecules via nucleophilic attack. | Sulfhydryl groups of enzymes (e.g., cysteine residues) | nih.govbohrium.com |
| Enzyme Inhibition | Direct inhibition of enzymes critical for microbial survival. | DNA Topoisomerases I & II | nih.govnih.gov |
Other Investigated Biological Activities
Beyond their antimicrobial properties, this compound and related naphthoquinones have been explored for a variety of other biological activities.
Several 1,4-naphthoquinone derivatives have demonstrated significant anti-inflammatory effects. researchgate.netresearchgate.net The mechanisms underlying this activity often involve the modulation of key inflammatory pathways. Research has shown that certain synthetic 1,4-naphthoquinones can act as blockers of P2X7 purinergic receptors, which are ligand-gated ion channels that play a role in cellular immunity and inflammation. nih.govnih.govresearchgate.net By inhibiting these receptors, the compounds can suppress ATP-induced calcium influx and reduce the production of reactive oxygen species in macrophages. nih.govnih.gov
Furthermore, some derivatives have been found to decrease the activity of the cyclooxygenase-2 (COX-2) enzyme, a key player in the synthesis of pro-inflammatory prostaglandins. nih.govresearchgate.net They can also inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) from macrophages. nih.govresearchgate.netmdpi.com This multi-pronged approach to suppressing inflammatory responses highlights the potential of the naphthoquinone scaffold in developing new anti-inflammatory agents. nih.gov
The antiviral potential of naphthoquinones has been an area of active investigation, with some derivatives showing activity against various viruses, including Human Immunodeficiency Virus (HIV). researchgate.netresearchgate.net The pyrrole (B145914) moiety, present in the subject compound, is a feature of some known antiretroviral agents. nih.gov For instance, Fostemsavir, an HIV entry inhibitor, contains a pyrrole ring in its structure. nih.gov
The mechanism of anti-HIV action for naphthoquinone-related compounds can involve targeting different stages of the viral life cycle. One proposed mechanism is the inhibition of essential viral enzymes. Metal-chelating agents are known to be potential enzyme inhibitors, and some pyrrole-copper complexes have been shown to effectively inhibit HIV-1 reverse transcriptase (RT). nih.gov Additionally, studies on other natural products have shown that they can inhibit HIV-1 integrase (IN), another crucial enzyme for viral replication. nih.gov The broad spectrum of biological activities associated with naphthoquinones suggests that they could interfere with viral processes through various means. researchgate.net
Derivatives of 1,4-naphthoquinone have been identified as potent antiplatelet agents. researchgate.net Compounds structurally similar to this compound have been synthesized and evaluated for their ability to prevent blood clot formation. For example, 2-chloro-3-[4-(ethylcarboxy)-phenyl]-amino-1,4-naphthoquinone (NQ12) was found to potently inhibit platelet aggregation induced by various agonists like ADP, collagen, and epinephrine. researchgate.net
The mechanism of this antiplatelet action is often independent of anticoagulant effects (i.e., it does not significantly alter prothrombin time or activated partial thromboplastin (B12709170) time). researchgate.netresearchgate.net Instead, the activity is attributed to the direct inhibition of platelet function. Studies have shown that these compounds can inhibit thromboxane (B8750289) A2 formation and phosphoinositide breakdown, which are critical signaling events in platelet activation. researchgate.net Some 2,3-disubstituted 1,4-naphthoquinones have been shown to directly inhibit cytosolic phospholipase A2 (cPLA2), an important enzyme in the platelet activation cascade. nih.gov The structure-activity relationship indicates that modifications at the 2 and 3 positions of the naphthoquinone ring are crucial for this activity. nih.govnih.govfrontiersin.org
| Compound/Derivative Class | Investigated Activity | Key Findings | References |
| NQ12 | Antiplatelet | Inhibited ADP, collagen, and epinephrine-induced platelet aggregation. | researchgate.net |
| 2,3-disubstituted 1,4-naphthoquinones | Antiplatelet | Showed direct inhibitory action on cytosolic phospholipase A₂ (cPLA₂). | nih.gov |
| Thio-derivatives of Lawsone | Antiplatelet | The thiophenyl moiety was found to enhance antiplatelet activity. | frontiersin.org |
| NQ301 | Antiplatelet & Antithrombotic | Prevented pulmonary thrombosis in mice, likely via antiplatelet aggregation. | researchgate.net |
Naphthoquinones, particularly those derived from natural sources, have been recognized for their potential to control pests. redalyc.org Specifically, 2-hydroxy-3-alkyl-1,4-naphthoquinones, such as lapachol (B1674495) and its analogues, have demonstrated strong molluscicidal activity against the snail Biomphalaria glabrata, a vector for schistosomiasis. nih.gov These compounds were effective against both the adult snails and their egg masses at low concentrations. nih.gov The insecticidal properties of naphthoquinone derivatives have also been noted, suggesting a broader application in pest management. redalyc.org
Recent studies have highlighted the neuroprotective potential of 1,4-naphthoquinone derivatives. nih.govnih.gov In in vitro models of neurotoxicity, such as those induced by paraquat (B189505) and 6-hydroxydopamine (6-OHDA) to mimic Parkinson's disease, certain 1,4-naphthoquinones were able to protect neuronal cells from cytotoxic effects. nih.govnih.gov The protective effects are largely attributed to the antioxidant and free-radical scavenging properties of these compounds. nih.gov
The mechanism involves the suppression of oxidative stress, a key factor in neurodegenerative diseases. These compounds have been shown to decrease the formation of reactive oxygen species and nitric oxide in neuronal cells and help restore the mitochondrial membrane potential that is often disrupted by neurotoxins. nih.govnih.gov Pyrrole-containing compounds have also been investigated for neuroprotective effects, showing an ability to protect against oxidative stress-induced cell death in neuroblastoma cells. mdpi.com This suggests that the combination of a naphthoquinone core and a pyrrolidino substituent could offer a promising scaffold for developing neuroprotective agents.
Cardioprotective and Anti-ischemic Properties
The cardioprotective and anti-ischemic potential of 1,4-naphthoquinones is an area of active investigation. The mechanism of action is often linked to their ability to mitigate oxidative stress, a key factor in cardiovascular pathologies like ischemia-reperfusion injury. jst.go.jp Polyhydroxynaphthoquinones, for instance, are noted for their capacity to intercept free radicals and chelate iron ions, thereby reducing the formation of reactive oxygen species (ROS). jst.go.jp
While no direct studies on the cardioprotective effects of this compound are available, research on other 2-substituted-3-chloro-1,4-naphthoquinone analogues provides some insights. One such study investigated the effects of 2-acetylamino-3-chloro-1,4-naphthoquinone (NP-313), a novel synthetic derivative. nih.gov This compound was found to possess antithrombotic activity by inhibiting thromboxane A2 synthesis and store-operated calcium entry in platelets, which are crucial processes in the development of ischemic events. nih.gov
Another study on a different analogue, 2-chloro-3-(4-cyanophenylamino)-1,4-naphthoquinone (NQ-Y15), was conducted on isolated normal and ischemic/reperfused rat hearts. The findings from this research are summarized in the table below.
| Compound | Model System | Key Findings |
|---|---|---|
| 2-chloro-3-(4-cyanophenylamino)-1,4-naphthoquinone (NQ-Y15) | Isolated perfused rat hearts (normal) | Augmented ventricular contractility. |
| 2-chloro-3-(4-cyanophenylamino)-1,4-naphthoquinone (NQ-Y15) | Isolated perfused rat hearts (ischemia/reperfusion) | Increased vulnerability to ischemia/reperfusion injury. |
These findings suggest that while certain 2-chloro-3-amino-1,4-naphthoquinone derivatives can influence cardiac function, their effects on the ischemic heart may be complex and require further detailed investigation. The specific impact of the pyrrolidino substituent in this compound on cardiac tissue remains to be elucidated.
Hepatoprotective Activity
The liver, being the primary site of metabolism for many xenobiotics, is often susceptible to chemically induced injury. Several 1,4-naphthoquinone derivatives have been evaluated for their ability to protect liver cells from such damage. jst.go.jpnih.govnih.gov The hepatoprotective effects are generally associated with the antioxidant properties of the naphthoquinone scaffold.
Specific research on the hepatoprotective activity of this compound is not present in the available scientific literature. However, studies on other naphthoquinones, such as the naturally occurring lawsone (2-hydroxy-1,4-naphthoquinone), have demonstrated significant hepatoprotective potential. A study on lawsone investigated its effect against drug-induced hepatotoxicity in both in vitro and in vivo models. The key results from this study are presented in the table below.
| Compound | Model System | Key Findings |
|---|---|---|
| Lawsone (2-hydroxy-1,4-naphthoquinone) | RIF-INH treated HepG2 cells (in vitro) | Significantly restored cell viability and reduced the leakage of transaminases and MDA levels. |
| Lawsone (2-hydroxy-1,4-naphthoquinone) | RIF-INH treated Wistar rats (in vivo) | Significantly lowered serum transaminases levels, improved the albumin to globulin ratio, and lowered bilirubin (B190676) levels. |
These findings indicate that the 1,4-naphthoquinone core can serve as a scaffold for developing hepatoprotective agents. The introduction of different substituents can modulate this activity. For instance, the introduction of a 2-chloroethylthio group to the 1,4-naphthoquinone core has been explored in the context of developing new therapeutic agents, although not specifically for hepatoprotection. mdpi.com The influence of the 2-chloro and 3-pyrrolidino substituents on the hepatoprotective potential of the target compound remains an open area for future research.
Structure Activity Relationship Sar and Rational Design of 2 Chloro 3 Pyrrolidino 1,4 Naphthoquinone Analogues
Impact of Molecular Structure on Biological Activity
The molecular architecture of naphthoquinone derivatives is a critical determinant of their biological activity. nih.govnih.gov The nature, number, and position of substituents on the naphthoquinone core can profoundly alter the molecule's physicochemical properties, such as redox potential and lipophilicity, which in turn dictates its interactions with biological targets. nih.govnih.gov
The presence and position of halogen atoms on the naphthoquinone scaffold are pivotal for biological activity. researchgate.net Studies have consistently shown that halogen-containing derivatives, particularly those with chlorine, exhibit significant and often enhanced bioactivity compared to their non-halogenated counterparts. biointerfaceresearch.com
Essential for Activity : Research on antifungal agents has demonstrated that substituting the C-3 position of the 1,4-naphthoquinone (B94277) ring with a chlorine atom is essential for potent activity. researchgate.netsciforum.net For example, 2-hydroxy-3-chloro-1,4-naphthoquinone showed potent antifungal effects. sciforum.net
Enhanced Potency : The introduction of a chlorine atom can lead to increased potency. In one study, chloro-derivatives of 1,4-naphthoquinone were found to be slightly more active against various microorganisms compared to their non-halogenated analogues. researchgate.net The presence of a chlorine group in the aromatic ring has also been noted as being essential for antifungal activity. researchgate.net
Comparative Studies : To investigate the necessity of the chlorine atom, some studies have synthesized 3-unsubstituted naphthoquinones. rsc.org The results often confirm that the halogen is a key contributor to the compound's efficacy. The replacement of the 3-chloro group with other halogens like bromine has also been explored to fine-tune activity. rsc.org For instance, 2-bromo-5-hydroxy-1,4-naphthoquinone showed an MIC of 16 µg/mL against S. aureus, while 2-chloro-5,8-dihydroxy-1,4-naphthoquinone had an MIC of 2 µg/mL against C. krusei. researchgate.net
Mechanism of Action : Halogenation can enhance properties like metabolic stability and electronegativity, which may confer advantages to the biophysical and chemical properties of the compounds. researchgate.net In some cases, compounds with a higher number of chlorine atoms demonstrate increased insecticidal, fungicidal, and herbicidal activity. biointerfaceresearch.com
Table 1: Impact of Halogen Substitution on Biological Activity
| Compound/Modification | Key Finding | Reference |
|---|---|---|
| Substitution at C-3 with Chlorine | Considered essential for potent antifungal activity. | researchgate.netsciforum.net |
| 2-Chloro-5,8-dihydroxy-1,4-naphthoquinone | Exhibited high activity against C. krusei (MIC of 2 µg/mL). | researchgate.net |
| 2,3-dichloro-1,4-naphthoquinones | Found to be potent aromatase inhibitors. | jst.go.jp |
| Replacement of 3-chloro group | Investigated to understand its necessity for bioactivity. | rsc.org |
The amino group at the C-2 or C-3 position of the naphthoquinone ring plays a crucial role in modulating the molecule's biological profile. The nature of this amine substituent, whether it is a simple amino group, a cyclic amine like pyrrolidine (B122466), or a more complex structure, significantly influences the compound's properties and activity.
Modulation of Physicochemical Properties : The introduction of an amino group can modulate the physicochemical properties of the naphthoquinone, thereby modifying its biological activity and interactions with biomolecules. nih.gov The basicity of the nitrogen atom is a key feature; for instance, in the pyrrolidine scaffold, substituents at C-2 can shift the ring's basicity. nih.gov
The Pyrrolidine Scaffold : The five-membered pyrrolidine ring is a versatile scaffold in drug design due to its non-planar, sp3-hybridized structure, which allows for efficient exploration of pharmacophore space. nih.gov The conformation of the pyrrolidine ring, which can be controlled by substituents, influences its pharmacological efficacy. nih.gov
Comparison with Other Amines : The activity of 2-Chloro-3-pyrrolidino-1,4-naphthoquinone can be compared with analogues bearing different amine substituents. For example, 2-anilino-1,4-naphthoquinone (B11863833) is a basic structure found in many biologically active compounds. nih.gov In one study, a series of 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives were synthesized where the amino group was part of various substituted phenylamino (B1219803) structures. nih.gov Compounds with an amide structure have also been shown to have improved anti-tumor activities. nih.gov
Impact on Activity : The choice of amine can drastically affect the resulting biological activity. For example, in a series of cytotoxic 2-amino-1,4-naphthoquinones, compounds bearing 4-nitro-benzyl and 4-bromo-benzyl groups were identified as having the highest activity against MCF-7 cancer cells. nih.gov
Table 2: Influence of Amine Substituents on Naphthoquinone Activity
| Amine Substituent Type | Observed Effect/Property | Reference |
|---|---|---|
| Pyrrolidine | Versatile scaffold, non-planar structure allows exploration of pharmacophore space. | nih.gov |
| Anilino group | A basic structure present in many natural and synthetic bioactive compounds. | nih.gov |
| Amide-containing structures | Can improve anti-tumor activities. | nih.gov |
| Substituted Phenylamino | Substituents on the phenyl ring (e.g., m-acetylphenylamino) led to potent cytotoxic activity against various cancer cell lines. | nih.gov |
The specific location of substituents on the naphthoquinone core is a critical factor governing the molecule's biological activity. nih.gov Modifications at the quinoid ring (positions C-2 and C-3) often have different consequences than substitutions on the benzenoid ring (positions C-5, C-6, C-7, C-8).
C-2 and C-3 Positions : These positions are highly reactive and are common sites for modification. researchgate.netresearchgate.net The unique structure of 2-amino-1,4-naphthoquinone, for example, is characterized by a reactive C-3 position. researchgate.net Studies have shown that 2,3-disubstitution with halogen atoms is an effective modification for potent aromatase inhibitory activity. jst.go.jp Furthermore, modifications at the C-2 position of the naphthoquinone backbone have been shown to be more cytotoxic to tumor cells than modifications at the C-5 position. nih.gov
C-5 and C-8 Positions : Substituents on the benzenoid ring, such as hydroxyl groups at C-5 and C-8, also play a crucial role. The presence of a hydroxyl group at C-5 is considered important for antibacterial activity. nih.gov Leishmanicidal activity was found to be strongly dependent on the nature and position of substituents, with the most active compounds having hydroxylation at C-5. nih.gov
Comparative Activity : The importance of substituent placement is highlighted in studies comparing isomers. For instance, a fluoro group at the C-3 position exhibited better antibacterial activity against E. coli than a fluoro group at the C-4 position. nih.gov Similarly, the compound 2-chloro-3-ethyl-5,6,7-trimethoxy-1,4-naphthoquinone was found to be highly potent against HL60 leukemia cells, demonstrating the combined effect of substitutions on both rings. jst.go.jp
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govucsb.edu This approach is invaluable in drug design for predicting the activity of novel compounds and for understanding the key structural features that govern their efficacy. researchgate.net
QSAR models are powerful tools for the rational design of new, more potent naphthoquinone analogues. By building a statistically robust model based on a set of known compounds, researchers can predict the biological activity of virtual or newly synthesized molecules. nih.gov
Model Development : QSAR models are typically developed using statistical methods like Multiple Linear Regression (MLR). researchgate.netresearchgate.net These models are constructed for a "training set" of compounds with known activities.
Model Validation : The predictive power of a QSAR model is assessed through internal and external validation techniques. Leave-one-out cross-validation (LOO-CV) is a common internal validation method. researchgate.net The robustness of the model is then tested using an "external test set" of compounds not used in the model's creation. researchgate.net Successful models show high correlation coefficients (R²) and low root mean square errors (RMSE). nih.govresearchgate.net
Application in Design : Once validated, these models can be used to predict the cytotoxic activities of virtually constructed 1,4-naphthoquinone compounds. nih.gov This allows for the in-silico screening of large libraries of potential drug candidates, prioritizing the most promising ones for synthesis and testing, thereby saving time and resources. researchgate.netresearchgate.net For example, one 3D-QSAR study led to the proposal of five new compounds with a predicted twofold increase in anti-proliferative activity. researchgate.net
A crucial outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on biological activity. researchgate.net These descriptors quantify various physicochemical properties of a molecule, including its topology, geometry, and electronic characteristics. ucsb.edunih.gov
Influential Descriptors : Studies on naphthoquinones have identified several key descriptors. For instance, one QSAR study on anticancer derivatives found that the Bond Information Content index (BIC1) and electronegativity (R6e+) were the most influential descriptors. researchgate.net Another study highlighted the importance of descriptors related to atomic electronegativities (Mor11e, R5e+), atomic polarizabilities (P2p, HTp), and the shape of the molecule (SIC2, structural information content). researchgate.net
Descriptor Interpretation : Interpreting these descriptors provides valuable insights into the mechanism of action. nih.gov
Electronegativity : This descriptor relates to an atom's ability to attract electrons and is crucial for understanding intermolecular interactions. researchgate.net
Structural Information Content (SIC) : This is a topological descriptor that quantifies the complexity and shape of the molecule. researchgate.net
Mass and Volume : These constitutional descriptors relate to the size and bulk of the molecule or its substituents, which can influence how well the molecule fits into a receptor's binding site.
Other Descriptors : Other important descriptors identified include those related to the hydrogen bond donor count, moment of inertia, and quadrupole moment, which are influential for topoisomerase I inhibition. nih.gov
By understanding which molecular properties are key drivers of activity, chemists can make more informed decisions when designing new analogues, for example, by selecting substituents that modify these descriptors in a favorable direction. researchgate.net
Table 3: Key Molecular Descriptors in Naphthoquinone QSAR Studies
| Descriptor Type | Specific Descriptor Example | Significance/Interpretation | Reference |
|---|---|---|---|
| Topological/Information Content | SIC2 (Structural Information Content), BIC1 (Bond Information Content) | Relates to molecular shape, size, and branching. Influential in governing activity. | researchgate.netresearchgate.net |
| Electronic | R6e+ (Electronegativity), Mor11e | Quantifies electron-attracting properties, crucial for intermolecular interactions. | researchgate.netresearchgate.net |
| Electronic | P2p, HTp (Polarizability) | Describes how easily the electron cloud is distorted, affecting non-covalent binding. | researchgate.net |
| Physicochemical | HBonddonor count | Important for interactions with biological targets like enzymes. | nih.gov |
| Geometrical | Moment of Inertia | Relates to the mass distribution and overall shape of the molecule. | nih.gov |
In Silico Approaches for Rational Drug Design and Lead Optimization
The development of potent and selective therapeutic agents requires a deep understanding of molecular interactions. In silico approaches have become indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. For analogues of this compound, computational methods are pivotal in elucidating their structure-activity relationships (SAR) and guiding the synthesis of more effective derivatives. These techniques provide insights into how these molecules interact with biological targets at an atomic level, predicting their binding affinity and mechanism of action before they are synthesized, thereby saving significant time and resources.
Molecular Docking Studies of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands, such as 1,4-naphthoquinone derivatives, interact with their protein targets. These studies reveal crucial details about the binding mode, including key amino acid residues involved in the interaction and the types of forces that stabilize the complex, such as hydrogen bonds, van der Waals forces, and π-π stacking. nih.gov
For instance, molecular docking studies on 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone analogues with the epidermal growth factor receptor (EGFR) tyrosine kinase showed that these compounds fit within the ATP binding site. nih.gov The stability of the ligand-protein complex was attributed to a combination of van der Waals, hydrogen bonding, π-π, and alkyl interactions. nih.gov Similarly, docking simulations of 1,4-naphthoquinone derivatives against the cancer-related protein AKT1 kinase have been performed to identify potential inhibitors. nih.gov In another study, docking of various 1,4-naphthoquinone derivatives into the active sites of protozoal enzymes, such as Trypanothione (B104310) Reductase, helped to rationalize their biological activity. mdpi.com These simulations often reveal that the naphthoquinone core serves as a scaffold, while substituents at the C2 and C3 positions engage in specific interactions that determine potency and selectivity. For example, competitive binding and molecular docking showed that 2-(4-methoxyanilino)naphthalene-1,4-dione preferentially binds to subdomain IIA in site I of human serum albumin (HSA) with a strong binding affinity. nih.gov
| Compound/Analogue Class | Protein Target | Key Interactions Observed | Binding Energy (kcal/mol) | Source |
|---|---|---|---|---|
| 2-chloro-3-((4-methyl-phenyl)amino)1,4-naphthoquinone | EGFR Tyrosine Kinase | van der Waals, H-bonding, π-π, alkyl interactions | Not Specified | nih.gov |
| 2-(4-methoxyanilino)naphthalene-1,4-dione | Human Serum Albumin (HSA), Site I | Hydrophobic interactions | -7.15 | nih.gov |
| 1,4-Naphthoquinone-triazole hybrids | Trypanothione Reductase (T. cruzi) | Steric interactions with key residues (Ala291, Tyr116, Phe110) | -128.75 to -79.68 | mdpi.com |
| 1-(4-Bromophenyl)-2,3-dihydro-3,8-dihydroxy-1H-cyclopenta[b]naphthalene-4,9-dione | SARS-CoV-2 Protease (7Y5T) | Not Specified | -7.8 | nih.gov |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This approach is crucial for understanding the stability of the docked pose, observing conformational changes in both the ligand and the protein upon binding, and elucidating the detailed mechanism of interaction.
MD simulations have been employed to study the complex formed between 1,4-naphthoquinone derivatives and their targets. For example, simulations of a 1,4-naphthoquinone derivative bound to human serum albumin (HSA) confirmed a stable and spontaneous binding process, which was primarily driven by hydrophobic interactions. nih.gov The length of the MD simulation can impact the accuracy of the predictions, and careful consideration is needed to ensure the system has reached equilibrium. nih.gov These simulations can validate the interactions predicted by docking and reveal further insights, such as the role of water molecules in the binding site and the flexibility of certain protein loops that may influence ligand binding and residence time.
Free Energy Calculations (e.g., MM/GBSA) to Quantify Binding Affinity
To move beyond the qualitative assessment of docking scores, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy of a ligand to a protein. nih.govnih.gov These methods combine molecular mechanics energies with continuum solvation models to provide a more accurate estimation of binding affinity than docking scores alone. nih.gov
The MM/GBSA method calculates the free energy of binding by summing the gas-phase interaction energy, the solvation free energy, and subtracting the conformational entropy. nih.gov Although computationally intensive, these calculations are valuable for ranking a series of analogues and prioritizing compounds for synthesis. nih.gov The accuracy of MM/GBSA can be sensitive to parameters like the solute dielectric constant, which must be chosen carefully based on the nature of the protein-ligand binding interface. nih.gov Despite its approximations, such as often neglecting conformational entropy, MM/GBSA is considered a powerful and efficient tool in drug design for correctly ranking potential inhibitors. nih.govnih.gov
Virtual Screening and Design of Compound Libraries
Virtual screening (VS) is a computational technique used to search large libraries of chemical structures to identify those most likely to bind to a drug target. researchgate.net This approach allows researchers to evaluate thousands or even millions of compounds in silico, significantly narrowing the field of candidates for experimental testing. For naphthoquinones, VS can be used to identify novel derivatives with potentially enhanced activity against a specific target.
A typical VS workflow involves docking a library of compounds into the active site of a target protein and ranking them based on their docking scores or calculated binding energies. For example, a library of 1,4-naphthoquinone derivatives was virtually screened against AKT1 kinase, a key cancer signaling protein, leading to the identification of ten potential inhibitors. nih.gov In another example, computer-assisted drug design, including molecular docking for virtual screening, was used to develop hybrid molecules containing a 1,4-naphthoquinone scaffold as dual tubulin/PDK1 inhibitors. nih.gov The 'hits' from virtual screening serve as a starting point for the design of more focused compound libraries, where analogues are systematically modified to optimize interactions with the target, a process central to lead optimization. nih.govrsc.org
Potential Academic and Translational Applications of 2 Chloro 3 Pyrrolidino 1,4 Naphthoquinone
Development of Novel Therapeutic Agents (e.g., Anticancer, Antimicrobial, Antimalarial Drug Candidates)
The 1,4-naphthoquinone (B94277) scaffold is a well-established pharmacophore found in numerous natural and synthetic compounds with potent biological effects. nih.govsemanticscholar.org The introduction of an amino group, such as pyrrolidine (B122466), at the C-3 position and a chlorine atom at the C-2 position can significantly modulate this activity, creating opportunities for the development of novel therapeutic agents.
Anticancer Activity: Naphthoquinone derivatives are recognized for their anticancer properties, which are often attributed to their ability to generate reactive oxygen species (ROS) and inhibit key cellular enzymes like topoisomerases. scielo.br A wide array of 2-amino-1,4-naphthoquinone derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. For instance, studies on related 2-amino-3-chloro-1,4-naphthoquinone compounds have reported potent activity. A series of 2-amino-1,4-naphthoquinone derivatives showed IC₅₀ values below 20 µM against several cancer cell lines, with some compounds exhibiting IC₅₀ values under 10 µM. nih.gov Specifically, compound 5i in one study showed an IC₅₀ of 6.15 µM against the A549 lung cancer cell line. nih.gov Another study on 2-amino-1,4-naphthoquinone-benzamides found that all synthesized compounds were more potent than the standard drug cisplatin (B142131) against the MDA-MB-231 breast cancer cell line, with some derivatives showing IC₅₀ values as low as 0.4 µM. nih.gov These findings highlight the potential of the 2-amino-3-chloro-1,4-naphthoquinone framework, shared by 2-chloro-3-pyrrolidino-1,4-naphthoquinone, as a template for new anticancer drug candidates.
Table 1: Anticancer Activity of Selected 2-Amino-1,4-Naphthoquinone Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5i | A549 (Lung) | 6.15 | nih.gov |
| 5a | HepG2 (Liver) | 7.39 | nih.gov |
| 5b | HepG2 (Liver) | 8.23 | nih.gov |
| 5e | MDA-MB-231 (Breast) | 0.4 | nih.gov |
| 5e | HT-29 (Colon) | 0.5 | nih.gov |
| 5l | MDA-MB-231 (Breast) | 0.4 | nih.gov |
| PD9 | DU-145 (Prostate) | 1-3 | nih.gov |
| PD10 | MDA-MB-231 (Breast) | 1-3 | nih.gov |
| PD11 | HT-29 (Colon) | 1-3 | nih.gov |
Antimicrobial Activity: The 1,4-naphthoquinone moiety is also the pharmacophore unit for several antibiotics. scielo.br Derivatives with amino or substituted amino groups at the C-2 position have been a focus of study for their antibacterial and antifungal properties. sphinxsai.com A series of 2-amino-1,4-naphthoquinone derivatives were evaluated against a panel of Gram-positive and Gram-negative bacteria, showing promising activity. scielo.brresearchgate.net One derivative, designated NQA , was notably active against Staphylococcus aureus and Bacillus cereus with a Minimum Inhibitory Concentration (MIC) of 31.2 µg/mL. scielo.br Another compound, NQF , was the most active against Klebsiella pneumoniae, also with a MIC of 31.2 µg/mL. scielo.br Furthermore, sulfur-containing 1,4-naphthoquinones have shown pronounced antifungal activities, with some compounds being more effective against Candida albicans than the standard drug miconazole. scielo.br These results suggest that this compound could serve as a valuable lead structure for developing new antimicrobial agents to combat pathogenic bacteria and fungi.
Table 2: Antimicrobial Activity of Selected 2-Amino-1,4-Naphthoquinone Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| NQA | Staphylococcus aureus | 31.2 | scielo.br |
| NQA | Bacillus cereus | 31.2 | scielo.br |
| NQF | Klebsiella pneumoniae | 31.2 | scielo.br |
| NQC | Bacillus subtilis | 62.5 | scielo.br |
| 5q | Staphylococcus aureus | 30 | nih.gov |
| Juglone (B1673114) (1a) | Staphylococcus aureus | ≤ 0.125 (µmol/L) | nih.gov |
Antimalarial Activity: Naphthoquinones are a known class of antimalarial agents, with atovaquone (B601224) being a prominent example used in the clinic. nih.gov The mechanism often involves the disruption of the parasite's mitochondrial electron transport chain. nih.gov Research into 2-hydroxy-1,4-naphthoquinone (B1674593) analogues with 3-substituted amino groups has revealed significant antimalarial activity against Plasmodium falciparum. researchgate.net One study found that ten derivatives displayed good activity with IC₅₀ values ranging from 0.77 to 4.05 µg/mL. mdpi.com The most potent compound, possessing an n-butyl substituted aminomethyl group, had an IC₅₀ of 0.77 µg/mL. mdpi.com Given that this compound shares the core aminonaphthoquinone structure, it represents a promising candidate for further investigation in the search for new and effective antimalarial drugs, particularly in the context of rising drug resistance. nih.govresearchgate.net
Utility as Biochemical Tools and Probes for Molecular Imaging
The inherent reactivity and spectroscopic properties of the naphthoquinone scaffold make its derivatives, including this compound, valuable as biochemical tools. The biological activity of naphthoquinones is often linked to the redox cycling of the quinone system, which can generate ROS. scielo.br This property can be harnessed to probe cellular redox processes and oxidative stress.
Furthermore, studies have shown that 2-amino-1,4-naphthoquinone derivatives can interact with major plasma proteins like human serum albumin (HSA). scielo.brresearchgate.net This interaction, which can be monitored using spectroscopic techniques such as fluorescence, allows these molecules to be used as probes to study drug-protein binding mechanisms and the structure of protein binding sites. scielo.br The development of fluorescent probes specific for certain functional groups is a key area of research; for example, a probe has been designed specifically for the detection of pyrrolidine, a component of the title compound. researchgate.net This suggests that this compound itself could be modified or used to develop specific probes for biological imaging or sensing applications, leveraging the unique reactivity of its pyrrolidine and chloro-naphthoquinone moieties.
Advanced Chemical Intermediates in Complex Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex molecules. It is typically prepared from 2,3-dichloro-1,4-naphthoquinone, a versatile and highly reactive starting material used to construct a wide variety of heterocyclic quinones. semanticscholar.orgresearchgate.net The chlorine atoms on 2,3-dichloro-1,4-naphthoquinone are susceptible to nucleophilic substitution, allowing for the sequential introduction of different functional groups.
The synthesis of this compound is an example of this reactivity, where one chlorine is displaced by pyrrolidine. The remaining chlorine atom at the C-2 position is still reactive and can be displaced by another nucleophile. A clear example of this is the preparation of 2-Phenylsulfanyl-3-(pyrrolidin-1-yl)-1,4-naphthoquinone , which uses this compound as the direct precursor in a reaction with a strong exocyclic nucleophile. researchgate.net This step-wise functionalization makes the compound a key building block for creating diverse, highly substituted naphthoquinone derivatives, which can be screened for various biological activities or used to construct complex polycyclic systems. semanticscholar.orggoogle.com
Application in Pest Control Research
The naphthoquinone family has established applications in agriculture. Notably, 2,3-dichloro-1,4-naphthoquinone , the direct precursor to the title compound, is known commercially as the fungicide Dichlone . researchgate.net This demonstrates the inherent potential of the chlorinated naphthoquinone scaffold in pest management.
The biological activities of naphthoquinones extend to insecticidal effects. Natural naphthoquinones like plumbagin (B1678898) and juglone, along with their derivatives, have been investigated for their fungicidal and insecticidal properties. nih.gov Some synthetic derivatives have shown significant insecticidal activity against pests such as Plutella xylostella (diamondback moth) and Aphis craccivora (cowpea aphid). mdpi.com The mechanism of action is often related to the generation of ROS, leading to cell death in the target organism. nih.gov Given the proven fungicidal activity of its precursor and the broad insecticidal potential of the naphthoquinone class, this compound and its derivatives are logical candidates for screening and development in pest control research, potentially leading to new, effective agricultural products.
Future Research Directions and Unresolved Challenges for 2 Chloro 3 Pyrrolidino 1,4 Naphthoquinone
Elucidation of Novel Molecular Targets and Undiscovered Mechanisms of Action
The primary challenge in the ongoing research of 2-Chloro-3-pyrrolidino-1,4-naphthoquinone is the precise identification of its molecular targets and the full scope of its mechanisms of action. The biological activity of the broader 1,4-naphthoquinone (B94277) class is often attributed to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which can lead to DNA damage, lipid peroxidation, and protein modification. mdpi.comunav.eduresearchgate.netmdpi.com Quinones are known to participate in redox cycling, leading to the formation of superoxide (B77818) radicals and other ROS. mdpi.comnih.gov
However, the specific intracellular pathways affected by this compound are not fully mapped. Future research must move beyond general ROS induction to pinpoint specific protein interactions. For related amino-naphthoquinones, potential targets like the Epidermal Growth Factor Receptor (EGFR) and the anti-apoptotic protein Bcl-2 have been suggested through molecular modeling. frontiersin.orgacs.org It remains an unresolved question whether this compound acts on these or other targets.
Furthermore, many naphthoquinone derivatives function as topoisomerase inhibitors, interfering with DNA replication and repair in cancer cells. unav.edunih.govresearchgate.net Studies are needed to determine if this compound shares this mechanism. Other potential but unconfirmed mechanisms that warrant investigation include the modulation of key cellular signaling pathways, such as the unfolded protein response (UPR) which is activated under endoplasmic reticulum stress, and the activation of tumor suppressor factors like p53. nih.govnih.gov A comprehensive understanding will require advanced proteomic and genomic approaches to build a complete profile of the compound's interactions within the cell.
Exploration of Synergistic Effects with Existing Therapeutic Agents
A significant area for future research is the potential for this compound to act synergistically with established drugs. Combination therapies can enhance efficacy, reduce required dosages, and combat drug resistance. Studies on other 1,4-naphthoquinones have shown promising synergistic relationships.
For instance, 1,4-naphthoquinone has been observed to work synergistically with β-lactam antibiotics such as cefuroxime, cefotaxime, and imipenem (B608078) against methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com Similarly, the natural naphthoquinone alkannin (B1664780) shows a synergistic effect with the PARP inhibitor olaparib (B1684210) in cancer cells, blocking DNA repair and leading to apoptosis. unav.edu The potential for this compound to enhance the activity of conventional antibiotics or anticancer agents is a critical and unresolved area of investigation. Future studies should employ checkerboard assays and other methods to quantify these potential interactions against a panel of pathogens and cancer cell lines.
Table 1: Potential Synergistic Combinations for Future Investigation
| Therapeutic Class | Potential Partner Agent | Rationale for Investigation |
| Antibiotics | β-Lactams (e.g., Cefotaxime) | Naphthoquinones may disrupt bacterial resistance mechanisms, re-sensitizing them to existing antibiotics. nih.govmdpi.com |
| Anticancer Agents | PARP Inhibitors (e.g., Olaparib) | Naphthoquinones can induce DNA damage via ROS, which may be potentiated by drugs that inhibit DNA repair pathways. unav.edu |
| Anticancer Agents | Platinum-based drugs (e.g., Cisplatin) | Combining different mechanisms of DNA damage and apoptosis induction could lead to enhanced cancer cell killing. nih.gov |
| Antifungal Agents | Amphotericin B | Synergistic interactions have been noted between synthetic naphthoquinones and Amphotericin B against Cryptococcus spp. researchgate.net |
Development of Advanced Delivery Systems for Enhanced Efficacy
A major challenge for many naphthoquinone-based compounds is their limited solubility in aqueous environments and potential toxicity, which can hinder bioavailability and clinical application. mdpi.comnih.gov The development of advanced drug delivery systems for this compound is therefore a crucial avenue for future research.
Novel delivery strategies could improve the compound's pharmacokinetic profile, target it more specifically to diseased tissues, and reduce off-target effects. Research into carriers such as liposomes, nanoparticles, and biopolymers is warranted. For example, chitosan, a biocompatible biopolymer, has been explored as a suitable drug delivery system for other naphthoquinones. researchgate.net Another approach involves the use of inclusion catalysts like β-cyclodextrin, which has been shown to improve the solubility and yield of reactions involving naphthoquinones. nih.gov The encapsulation or conjugation of this compound could enhance its therapeutic index, but the optimal formulation remains to be discovered.
Addressing Resistance Mechanisms in Pathogenic Organisms
The emergence of resistance is a universal challenge in the treatment of infectious diseases and cancer. Understanding and overcoming potential resistance mechanisms to this compound is essential for its long-term viability as a therapeutic agent.
In bacteria, resistance to antimicrobial agents can arise from multiple strategies, including the enzymatic degradation of the drug, modification of the drug's cellular target, reduced membrane permeability, and active removal from the cell via efflux pumps. mdpi.comfrontiersin.org Pathogens can acquire resistance genes through horizontal gene transfer, further complicating the landscape. frontiersin.org
In cancer, chemoresistance can develop through mechanisms such as the overexpression of efflux pumps (e.g., P-glycoprotein), enhanced DNA repair capabilities, and mutations in the drug's target or signaling pathways that allow the cell to bypass the drug's effects. youtube.comyoutube.com
Future research must proactively investigate these potential resistance pathways. This includes studies to determine if pathogenic bacteria or cancer cells can develop resistance to this compound upon prolonged exposure. Identifying the genetic basis of any emergent resistance will be key to designing strategies to circumvent it, potentially through co-administration with efflux pump inhibitors or other synergistic agents. Some naphthoquinone derivatives have been specifically designed to overcome existing resistance, suggesting this is a fruitful area of chemical modification. nih.gov
Implementation of Green Chemistry Principles in Synthesis and Derivatization
A final but critical challenge lies in the synthesis of this compound and its future derivatives. Traditional chemical synthesis can involve hazardous solvents, harsh reaction conditions, and the production of significant waste. Applying the principles of green chemistry is essential for developing sustainable and environmentally benign manufacturing processes. researchgate.net
Recent advances in the synthesis of naphthoquinone derivatives have highlighted several green approaches. These include the use of eco-friendly and reusable catalysts like L-proline or bismuth chloride (BiCl₃), which can facilitate reactions under mild conditions. thieme-connect.comrsc.org Researchers have also successfully employed greener solvents like ethanol (B145695) and water or have developed solvent-free reaction conditions. mdpi.comthieme-connect.com One-pot, multi-component reactions are particularly attractive as they reduce the number of steps, minimize waste, and improve atom economy. thieme-connect.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Chloro-3-pyrrolidino-1,4-naphthoquinone, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with pyrrolidine. Reaction optimization involves adjusting stoichiometry (e.g., excess pyrrolidine), solvent choice (e.g., ethanol or DMF), and temperature (reflux conditions). Catalysts like anhydrous K₂CO₃ are used to deprotonate the amine and drive the reaction . Yields vary (typically 45–70%) depending on steric/electronic effects of substituents and purification methods (e.g., column chromatography vs. recrystallization) .
Q. How is the structure of this compound confirmed experimentally?
- Methodology : X-ray crystallography is the gold standard for structural elucidation, providing bond lengths, angles, and dihedral angles (e.g., planar naphthoquinone core with a 52.38° dihedral angle between quinone and pyrrolidine rings). Complementary techniques include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and pyrrolidine protons (δ 2.5–3.5 ppm).
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1670 cm⁻¹) and N–H bonding (if present) .
Q. What biological activities are associated with this compound derivatives?
- Methodology : Derivatives are evaluated for anticancer, antibacterial, and redox-modulating properties. For example:
- Anticancer assays : MTT tests on cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls like doxorubicin.
- Antibacterial studies : Kirby-Bauer disk diffusion and MIC/MBC assays against pathogens like MRSA .
- Redox activity : Cyclic voltammetry to measure quinone redox potentials, which correlate with pro-oxidant effects .
Advanced Research Questions
Q. How can computational methods predict the reactivity and stability of this compound in synthetic pathways?
- Methodology : Density Functional Theory (DFT) at the B3PW91/6-31+G(d) level calculates:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for substitution reactions.
- Transition states : Model energy barriers for key steps (e.g., pyrrolidine attack on dichloronaphthoquinone).
- H-bonding interactions : Predict crystal packing and solubility .
Q. What strategies resolve contradictions in biological activity data across structurally similar naphthoquinones?
- Methodology :
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., chloro vs. methoxy groups) on bioactivity. Hydrophobicity (logP) and redox potential are critical variables .
- Mechanistic studies : Use fluorescence microscopy or flow cytometry to assess apoptosis vs. necrosis in cancer cells. For antibacterial agents, evaluate membrane disruption via SYTOX Green uptake assays .
Q. How do intermolecular interactions influence the crystallographic packing of this compound?
- Methodology : Single-crystal X-ray diffraction reveals:
- N–H⋯O hydrogen bonds : Stabilize the crystal lattice (e.g., bond lengths ~2.8–3.0 Å).
- π-π stacking : Planar naphthoquinone cores stack with interplanar distances of ~3.5 Å.
- Thermal stability : TGA/DSC analysis correlates packing efficiency with decomposition temperatures .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodology :
- Solvent selection : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to improve sustainability.
- Catalyst recycling : Test immobilized bases (e.g., polymer-supported K₂CO₃) to reduce waste.
- Purification : Optimize flash chromatography gradients or switch to recrystallization for cost-effective scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
